1-phenylbicyclo[2.1.1]hexan-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylbicyclo[2.1.1]hexan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-11-9-6-7-12(11,8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRPDZOESHJYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Phenylbicyclo 2.1.1 Hexan 5 One and Its Substituted Analogues
Cycloaddition-Based Strategies
Cycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful and widely employed strategy for the synthesis of the bicyclo[2.1.1]hexane core. These methods often provide high levels of regio- and stereocontrol, which are crucial for the construction of complex molecular architectures.
Intramolecular [2+2] Cycloadditions
Intramolecular [2+2] cycloadditions are a cornerstone in the synthesis of bicyclo[2.1.1]hexan-5-ones. These reactions involve the formation of a four-membered ring from two double bonds within the same molecule, leading to the characteristic bridged bicyclic structure.
A key method for synthesizing bicyclo[2.1.1]hexan-5-ones involves the intramolecular [2+2] cycloaddition of γ,δ-unsaturated ketenes. nih.govsigmaaldrich.com These ketenes are typically generated in situ from the corresponding hex-5-enoyl chloride derivatives. nih.gov This approach demonstrates excellent regioselectivity, consistently yielding the desired bicyclo[2.1.1]hexan-5-one skeleton. nih.govsigmaaldrich.com An improved procedure utilizes the Mukaiyama reagent (2-chloro-N-methyl-pyridinium iodide) to efficiently generate the homoallyl ketene (B1206846) intermediate, which is particularly useful for the synthesis of 1-heteroatom-substituted bicyclo[2.1.1]hexan-5-ones. researchgate.net
| Precursor Type | Reagent/Condition | Product | Key Feature |
| Hex-5-enoyl chloride derivatives | Thermal | Bicyclo[2.1.1]hexan-5-ones | High regioselectivity nih.govsigmaaldrich.com |
| α-Heteroatom substituted homoallyl carboxylic acids | Mukaiyama reagent | 1-Heteroatom-substituted bicyclo[2.1.1]hexan-5-ones | Efficient ketene generation researchgate.net |
Photochemical [2+2] cycloadditions provide a powerful alternative for the synthesis of bicyclo[2.1.1]hexane derivatives. These reactions often proceed under mild conditions and can be used to generate a variety of substitution patterns. A notable example is the synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes, which are valuable as bioisosteres of ortho-substituted phenyl rings. researchgate.net Lewis-acid-catalyzed [2+2] photocycloaddition has been developed to produce these motifs as enantioenriched scaffolds, highlighting the potential for asymmetric synthesis. researchgate.net
Achieving enantioselectivity in photocycloadditions is a significant challenge. One successful approach involves the use of chiral rhodium complexes as catalysts. nih.govrsc.org These catalysts can mediate the crossed intramolecular [2+2] photocycloaddition of substrates like 2-(alkenyloxy)cyclohex-2-enones to produce bridged cyclobutanes with high enantioselectivity (80–94% ee). nih.govrsc.org The reaction proceeds under visible light irradiation, and the chelation of two oxygen atoms to the chiral rhodium center is key to the observed enantioface differentiation. nih.govrsc.org This method provides access to unique and complex molecular structures that are difficult to obtain through thermal methods. nih.gov The use of cyclometalated rhodium complexes, which are chiral at the metal center, has also been shown to effectively control the stereochemistry of [2+2] photocycloadditions. youtube.com
| Catalyst | Substrate Type | Enantiomeric Excess (ee) | Key Feature |
| Chiral Rhodium Lewis Acid | 2-(Alkenyloxy)cyclohex-2-enones | 80-94% nih.govrsc.org | Visible light-driven, chelation control nih.govrsc.org |
| Cationic Rhodium(I)/(R)-H8-BINAP or (R)-Segphos | Unsymmetrical dienynes | High | High enantio- and diastereoselectivity nih.gov |
A versatile and efficient method for synthesizing bicyclo[2.1.1]hexanes utilizes a visible light-driven intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives. acs.orgnih.govorganic-chemistry.org This approach relies on triplet energy transfer from a photocatalyst to the styrene substrate. acs.orgnih.govorganic-chemistry.org The reaction proceeds in good to high yields for a wide range of substrates and can be scaled up. organic-chemistry.org The use of visible light and a photocatalyst allows for milder reaction conditions compared to traditional UV-mediated photocycloadditions. nih.gov The mechanism is believed to proceed via a triplet state, which is supported by the ineffectiveness of catalysts with lower triplet state energies than styrene. nih.gov This methodology has been successfully applied to the synthesis of various substituted bicyclo[2.1.1]hexanes, which are valuable as building blocks in medicinal chemistry. acs.orgnih.govorganic-chemistry.org
| Photocatalyst | Substrate Type | Yield | Key Feature |
| Ir(dFCF3ppy)2(dtbbpy)PF6 | Styrene derivatives | 61%-quantitative acs.orgnih.govorganic-chemistry.org | Visible light-driven, triplet energy transfer acs.orgnih.govorganic-chemistry.org |
| Iridium and Ruthenium polypyridyl complexes | Styrenes | Good | Photosensitization by energy transfer nih.gov |
The synthetic utility of the bicyclo[2.1.1]hexane scaffold can be expanded by introducing substituents at various positions. A two-step procedure involving a samarium(II) iodide-mediated transannular pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement has been developed to prepare a diverse range of 1-substituted bicyclo[2.1.1]hexan-5-ones from cyclobutanedione derivatives. nih.gov This method provides access to sp³-rich analogs of biologically active molecules. nih.gov Furthermore, various 1,5-disubstituted bicyclo[2.1.1]hexanes, which can serve as bioisosteres of ortho-substituted arenes, have been synthesized from α-hydroxy silyl (B83357) enol ethers via a Simmons-Smith cyclopropanation and subsequent acid-catalyzed pinacol rearrangement. researchgate.net
Improved Procedures for 1-Heteroatom-Substituted Bicyclo[2.1.1]hexan-5-ones utilizing Mukaiyama Reagent
An improved synthetic approach for preparing 1-heteroatom-substituted bicyclo[2.1.1]hexan-5-ones involves an intramolecular ketene [2+2] cycloaddition. researchgate.net The key to this enhanced procedure is the use of the Mukaiyama reagent, 2-chloro-N-methyl-pyridinium iodide. researchgate.netairitilibrary.com This reagent efficiently generates the α-heteroatom substituted homoallyl ketene intermediate necessary for the cycloaddition reaction. researchgate.net This method has proven effective for synthesizing bicyclo[2.1.1]hexan-5-ones, which are known bioisosteres of ortho-substituted benzene (B151609) derivatives. ntu.edu.tw The utility of this approach has been demonstrated through the successful preparation of a bioisosteric variant of the non-steroidal anti-inflammatory drug, fenclofenac. ntu.edu.tw
Intermolecular Cycloadditions
Cycloaddition Reactions of 3-Methylbicyclo[1.1.0]butanecarbonitrile with Olefins
The reaction of 3-methylbicyclo[1.1.0]butanecarbonitrile with various olefins, including butadiene, acrylonitrile, maleonitrile, fumaronitrile, ethylene, styrene, and p-methoxystyrene, results in the formation of 1:1 adducts. epa.gov These reactions yield derivatives of 4-methylbicyclo[2.1.1]hexanecarbonitrile, among other products. epa.gov The formation of these bicyclo[2.1.1]hexane derivatives is suggestive of diradical intermediates in the cycloaddition process. epa.gov
Lewis Acid-Catalyzed (3+2) Annulation of Bicyclo[1.1.0]butanes with Silyl Enol Ethers
A facile method for synthesizing a variety of bicyclo[2.1.1]hexanes (BCHs) involves a stepwise, two-electron formal (3+2) cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes (BCBs) under Lewis acid catalysis. bohrium.comresearchgate.net Lanthanide triflates, such as Yb(OTf)₃, have been identified as optimal catalysts for this transformation. bohrium.com This reaction demonstrates broad functional group tolerance for the silyl enol ethers and enables the efficient construction of two adjacent quaternary carbon centers and a silyl-protected tertiary alcohol. bohrium.comnih.gov The reaction of BCBs with ynamides, catalyzed by Sc(OTf)₃, also provides access to 2-amino-bicyclo[2.1.1]hexenes. rsc.org This method is significant as it represents the first instance of using the C-C triple bond of ynamides as a coupling partner for BCBs. rsc.org
| Catalyst | Reactants | Product | Yield (%) |
| Yb(OTf)₃ | Silyl enol ethers and Bicyclo[1.1.0]butanes | Bicyclo[2.1.1]hexanes | 45-93 chemrxiv.org |
| Sc(OTf)₃ | Ynamides and Bicyclo[1.1.0]butanes | 2-Amino-bicyclo[2.1.1]hexenes | Good to Excellent rsc.org |
| Al(OTf)₃ | Dienol silyl ethers and Bicyclo[1.1.0]butanes | Bicyclo[4.1.1]octanes | Up to quantitative rsc.org |
Intramolecular Formal (3+2) Cycloaddition of Allylated Cyclopropanes
A synthetic route to bicyclo[2.1.1]hexanes has been developed through an intramolecular formal (3+2) cycloaddition of allylated cyclopropanes that bear a 4-nitrobenzimine substituent. researchgate.netnih.gov This transformation tolerates both activated and unactivated alkenes. researchgate.netnih.gov The reaction is typically carried out by subjecting the allylated cyclopropane (B1198618) to LED light at 390 nm in a toluene (B28343) solution, yielding the functionalized bicyclo[2.1.1]hexanes as a mixture of diastereomers in high to excellent yields. chemistryviews.org The resulting bicyclic imine products are amenable to further functionalization. chemistryviews.org
| Reaction Conditions | Substrates | Product | Yield |
| LED light (390 nm), toluene | Allylated cyclopropanes with a 4-nitrobenzimine substituent | Functionalized bicyclo[2.1.1]hexanes (diastereomeric mixture) | High to Excellent chemistryviews.org |
Rearrangement-Driven Syntheses
Pinacol Rearrangements
A two-step procedure combining a samarium(II) iodide (SmI₂) mediated transannular pinacol coupling with an acid-catalyzed pinacol rearrangement has been employed to prepare a diverse range of 1-substituted bicyclo[2.1.1]hexan-5-ones from cyclobutanedione derivatives. nih.govntu.edu.tw The pinacol coupling of 3-oxocyclobutane-1-carboxylic acid derivatives using SmI₂ in tetrahydrofuran (B95107) (THF) forms bicyclo[2.1.1]hexane-1,2-diols. Subsequent treatment with an acid, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in dichloromethane (B109758) (DCM), instigates a pinacol rearrangement to yield the target 1-substituted bicyclo[2.1.1]hexan-5-ones. chemistryviews.org This methodology has been utilized to synthesize an sp³-rich analog of the antiparasitic and antiviral agent, nitazoxanide. nih.govchemistryviews.org
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Pinacol Coupling | 3-Oxocyclobutane-1-carboxylic acid derivatives, SmI₂ (2.5 equiv), THF | Bicyclo[2.1.1]hexane-1,2-diols |
| 2. Pinacol Rearrangement | p-TsOH·H₂O (10 mol%), Dichloromethane (DCM) | 1-Substituted bicyclo[2.1.1]hexan-5-one |
Sequential Simmons-Smith Cyclopropanation and Acid-Catalyzed Pinacol Rearrangement of α-Hydroxy Silyl Enol Ethers for 1-Substituted Bicyclo[2.1.1]hexan-5-ones
A notable strategy for the construction of the 1-substituted bicyclo[2.1.1]hexan-5-one core involves a two-step sequence commencing with a Simmons-Smith cyclopropanation of an α-hydroxy silyl enol ether. organic-chemistry.org This is followed by an acid-catalyzed pinacol rearrangement to expand the ring system and furnish the desired bicyclic ketone. organic-chemistry.org This method provides a versatile entry to various 1,5-disubstituted bicyclo[2.1.1]hexanes, which are considered potential bioisosteres of ortho-substituted aromatic rings. organic-chemistry.org
The reaction sequence begins with the formation of an α-hydroxy silyl enol ether from a corresponding ketone. The subsequent cyclopropanation reaction, typically employing diiodomethane (B129776) and a zinc-copper couple, generates a bicyclo[3.1.0]hexane intermediate. Treatment of this intermediate with a Brønsted or Lewis acid initiates a pinacol-type rearrangement, leading to the expansion of the five-membered ring and contraction of the cyclopropane ring to afford the bicyclo[2.1.1]hexane skeleton.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| α-Hydroxy silyl enol ether | 1. CH₂I₂, Zn-Cu, Et₂O; 2. Acid catalyst | 1-Substituted bicyclo[2.1.1]hexan-5-one | Varies | organic-chemistry.org |
SmI₂-Mediated Transannular Pinacol Coupling Combined with Acid-Catalyzed Pinacol Rearrangement
An effective two-step procedure for the synthesis of a diverse array of 1-substituted bicyclo[2.1.1]hexan-5-ones starts from cyclobutanedione derivatives. nih.govrsc.orgrsc.org This method utilizes a samarium(II) iodide (SmI₂) mediated transannular pinacol coupling, which is followed by an acid-catalyzed pinacol rearrangement. nih.govrsc.org The initial step involves the formation of a bicyclo[2.1.1]hexane-1,2-diol intermediate through a radical-mediated cyclization of the dione (B5365651) precursor. rsc.org Subsequent treatment with an acid, such as p-toluenesulfonic acid, promotes a pinacol rearrangement to yield the target ketone. rsc.org
This methodology has been successfully applied to a range of substrates with various substituents, demonstrating its utility in generating structurally diverse bicyclic ketones. The significance of these products as building blocks in drug discovery has been highlighted by the synthesis of an sp³-rich analog of nitazoxanide, a known antiparasitic and antiviral agent. rsc.org
| Starting Dione | Reagents and Conditions | Product | Yield (%) | Reference |
| Phenyl-substituted cyclobutanedione | 1. SmI₂, THF; 2. p-TsOH | 1-Phenylbicyclo[2.1.1]hexan-5-one | 75 | rsc.org |
| Various substituted cyclobutanediones | 1. SmI₂, THF; 2. p-TsOH | Various 1-substituted bicyclo[2.1.1]hexan-5-ones | 45-85 | rsc.org |
Sₙ2-Type Pinacol Rearrangement from Bicyclo[3.1.0]hexane Motifs
The synthesis of bicyclo[2.1.1]hexan-5-ones can also be achieved through an Sₙ2-type pinacol rearrangement. This approach involves the ring-opening of a cyclopropane within a bicyclo[3.1.0]hexane system. acs.orgnih.gov This transformation is a key step in accessing the bicyclo[2.1.1]hexane core from a different bicyclic precursor. The reaction proceeds by activation of a hydroxyl group on the bicyclo[3.1.0]hexane skeleton, followed by a concerted rearrangement where a carbon-carbon bond migrates with concomitant opening of the three-membered ring. This method is particularly useful for creating the specific bridged structure of the target molecule.
Wolff Rearrangements
The Wolff rearrangement offers a powerful method for ring contraction and has been successfully applied to the synthesis of the bicyclo[2.1.1]hexane framework. acs.orgrsc.org This reaction typically involves the conversion of an α-diazoketone into a ketene intermediate through the extrusion of dinitrogen, which is often induced photochemically or thermally. researchgate.net The resulting ketene can then be trapped by a suitable nucleophile to afford a carboxylic acid or its derivative. researchgate.net
In the context of bicyclo[2.1.1]hexane synthesis, a common strategy involves the photochemical Wolff rearrangement of a diazoketone derived from a norbornanone precursor. nih.gov This ring-contraction approach effectively generates the strained bicyclo[2.1.1]hexane carboxylic acid, which serves as a versatile intermediate for further functionalization. nih.gov The utility of this method has been demonstrated in the gram-scale synthesis of such compounds, highlighting its practicality for accessing these valuable building blocks. nih.gov
| Starting Material | Reaction Type | Key Intermediate | Product | Reference |
| Norbornanone-derived α-diazoketone | Photochemical Wolff Rearrangement | Bicyclo[2.1.1]hexyl ketene | Bicyclo[2.1.1]hexane carboxylic acid | nih.gov |
Norrish–Yang-Type Reactions
The Norrish–Yang cyclization, a type of Norrish Type II reaction, provides a photochemical route to bicyclic systems. acs.org This intramolecular reaction involves the abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-biradical. ntu.ac.uk Subsequent intramolecular recombination of this biradical results in the formation of a cyclobutanol (B46151) derivative. ntu.ac.uk
This photochemical strategy has been employed in the synthesis of bicyclo[2.1.1]hexyl derivatives. For instance, the irradiation of certain bicyclo[2.1.1]hexane-5-carbonylbenzoates can lead to Norrish/Yang photocyclization products. acs.org The efficiency and outcome of the reaction can be influenced by the substitution pattern of the starting material. acs.org This method represents a valuable tool for constructing the bicyclo[2.1.1]hexane core under photochemical conditions.
Ramberg-Backlund Rearrangement
Radical and Cascade Cyclization Approaches
Radical and cascade cyclizations represent powerful and convergent strategies for the synthesis of complex polycyclic molecules, including the bicyclo[2.1.1]hexane framework. nih.gov These reactions often proceed through a series of intramolecular bond-forming events initiated by a radical species.
One prominent example is the photochemical [2+2] cycloaddition, which can be used to construct the bicyclo[2.1.1]hexane core. For instance, 5-phenylbicyclo[2.1.1]hexan-2-one has been synthesized from (Z)-6-phenylhexa-1,5-dien-3-one via irradiation with UV light. rsc.org This intramolecular cycloaddition proceeds through a diradical intermediate to form the characteristic bridged bicyclic structure.
Furthermore, strain-release cycloadditions of bicyclo[1.1.0]butanes with alkenes, initiated by energy transfer, provide another effective radical-based approach to bicyclo[2.1.1]hexanes. nih.gov These reactions can be photocatalyzed and offer a pathway to a diverse range of substituted bicyclo[2.1.1]hexane derivatives. nih.gov
| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| (Z)-6-Phenylhexa-1,5-dien-3-one | Photochemical [2+2] Cycloaddition | 365 nm LED, MeCN | 5-Phenylbicyclo[2.1.1]hexan-2-one | 61 | rsc.org |
| Bicyclo[1.1.0]butane and Alkene | Strain-Release [2π+2σ] Cycloaddition | Photosensitizer, light | Substituted Bicyclo[2.1.1]hexane | Varies | nih.gov |
Photosensitized Cyclizations
Photosensitized cyclization represents a conventional yet effective method for the synthesis of the bicyclo[2.1.1]hexane core. nih.gov This approach typically involves an intramolecular [2+2] photocycloaddition of a diene precursor. A notable example is the efficient internal cycloaddition of 2-phenylhexa-1,5-diene, which upon photosensitization, yields 1-phenylbicyclo[2.1.1]hexane. rsc.orgresearchgate.net This method provides a direct route to the carbon skeleton of the target molecule. Further oxidation of the resulting hydrocarbon at the C5 position would be necessary to yield the desired ketone functionality. The efficiency of these reactions often depends on the choice of photosensitizer and the substitution pattern of the starting diene.
Intramolecular Coupling of Sulfonyl Hydrazones and Boronates
A versatile strategy for constructing multi-substituted bicyclo[2.1.1]hexane systems involves the intramolecular coupling of sulfonyl hydrazones and boronates. amazonaws.comchemrxiv.org This method utilizes readily accessible cyclobutane-tethered sulfonyl hydrazones and boronic esters to generate the bicyclic scaffold. amazonaws.comchemrxiv.org The reaction is hypothesized to proceed through a high-energy bicyclic zwitterionic intermediate, which then undergoes a 1,2-metallate rearrangement with the extrusion of nitrogen gas to form the stable bicyclo[2.1.1]hexane product. amazonaws.comchemrxiv.org This methodology is particularly powerful as it allows for the synthesis of not only bicyclo[1.1.1]pentanes (BCPs) but can be extended to access a variety of caged bicyclic molecules, including the bicyclo[2.1.1]hexane framework. amazonaws.comchemrxiv.org The modularity of this approach, starting from substituted cyclobutanones, enables access to a diverse range of substituted bicycloalkyl boronates, which are valuable intermediates for further functionalization. amazonaws.comchemrxiv.orgbeilstein-journals.org
Radical Alkene Insertion Reactions Catalyzed by Hantzsch Esters and Pyridine-Boryl Radicals
Radical-mediated alkene insertion into bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful tool for the synthesis of bicyclo[2.1.1]hexanes. beilstein-journals.org These reactions are driven by the release of strain from the highly reactive BCB core.
Hantzsch Ester-Mediated Synthesis: Under photochemical conditions, Hantzsch esters can facilitate the [2π+2σ] cycloaddition of BCBs with alkenes. acs.org This metal-free method proceeds via a hydrogen atom transfer mechanism, where the photoexcited Hantzsch ester initiates the radical ring-opening of the BCB. The resulting radical then adds to an alkene, followed by cyclization to afford the bicyclo[2.1.1]hexane product. acs.org This approach is compatible with a wide range of functional groups. acs.org
Pyridine-Boryl Radical-Catalyzed Synthesis: A pyridine-boryl radical catalyst can also effectively promote the [2π + 2σ] cycloaddition of BCBs with alkenes under mild, redox-neutral conditions. acs.orgchemrxiv.org This method offers a facile route to a broad scope of bicyclo[2.1.1]hexane derivatives. acs.orgchemrxiv.org Theoretical studies suggest a radical relay mechanism is operative. acs.orgchemrxiv.org The reaction's tolerance for various functional groups makes it a valuable tool in medicinal chemistry for the synthesis of complex molecular architectures. acs.org
Catalytic C-H Activation and Borylation Strategies
Iridium-Catalyzed Borylation of Bridgehead C–H Bonds in Bicyclo[2.1.1]hexanes
Direct functionalization of the bicyclo[2.1.1]hexane scaffold can be achieved through iridium-catalyzed C-H borylation. This methodology allows for the highly selective borylation of the bridgehead tertiary C–H bonds, a type of C-H bond that is typically unreactive in catalytic borylation reactions. nih.govrmit.edu.vnchemrxiv.orgresearchgate.net This process is remarkably tolerant of a wide array of functional groups, making it suitable for the late-stage functionalization of complex molecules containing the bicyclo[2.1.1]hexane motif. nih.govrmit.edu.vnchemrxiv.org The resulting bridgehead boronic esters are versatile intermediates that can be converted into a variety of other functional groups, including C-O and C-N bonds, or used in cross-coupling reactions to form new C-C bonds. nih.gov Kinetic and computational studies indicate that the turnover-limiting step is an isomerization that occurs before the reductive elimination to form the C-B bond. nih.govrmit.edu.vn
| Catalyst System | Substrate Scope | Key Features |
| Iridium-based catalyst | Bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes | High selectivity for bridgehead tertiary C-H bonds, broad functional group tolerance (>35 examples), applicable to late-stage functionalization. nih.govrmit.edu.vnchemrxiv.orgresearchgate.net |
Other Specialized Synthetic Pathways
SmI2-Mediated Reductive Cyclization for Bicyclo[2.1.1]hexan-1-ols
Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that has found widespread application in the synthesis of complex cyclic systems. In the context of bicyclo[2.1.1]hexane synthesis, SmI2-mediated reductive cyclizations are particularly useful for preparing substituted bicyclo[2.1.1]hexan-1-ols, which can serve as precursors to the corresponding ketones. researchgate.net This method allows for the synthesis of a wide range of 2-substituted bicyclo[2.1.1]hexan-1-ols, which are considered valuable as potential ortho-phenolic derivatives in drug discovery. researchgate.net
A highly relevant two-step procedure for the direct synthesis of 1-substituted bicyclo[2.1.1]hexan-5-ones has also been developed. nih.govacs.org This process begins with a SmI2-mediated transannular pinacol coupling of cyclobutanedione derivatives to form a bicyclic vicinal diol. nih.govacs.org Subsequent treatment with an acid, such as p-toluenesulfonic acid (p-TsOH), catalyzes a pinacol rearrangement to furnish the desired 1-substituted bicyclo[2.1.1]hexan-5-one. nih.govacs.org This sequence provides a modular and efficient route to these important bicyclic ketones. nih.gov
| Reaction | Starting Material | Key Reagents | Product |
| Reductive Cyclization | Cyclobutanones | SmI2, HMPA | 2-Substituted bicyclo[2.1.1]hexan-1-ols researchgate.net |
| Pinacol Coupling/Rearrangement | Cyclobutanedione derivatives | 1. SmI2 2. p-TsOH | 1-Substituted bicyclo[2.1.1]hexan-5-ones nih.govacs.org |
Gas Phase Photolysis of Bicyclo[2.1.1]hexane-2-one to Bicyclo[1.1.1]pentane
The gas phase photolysis of bicyclo[2.1.1]hexane-2-one is a notable reaction that leads to the formation of the highly strained bicyclo[1.1.1]pentane system. acs.orgresearchgate.net This photochemical transformation involves the expulsion of a molecule of carbon monoxide upon irradiation. The reaction can proceed through both mercury-sensitized and unsensitized pathways in the gas phase. acs.org
This process represents a ring contraction where the six-membered bicyclic ketone is converted into a five-membered bicyclic hydrocarbon. The formation of bicyclo[1.1.1]pentane from bicyclo[2.1.1]hexane-2-one highlights a key synthetic route to this unique and rigid molecular scaffold, which has applications in various areas of chemistry.
Mechanistic Investigations of Reactions Involving the Bicyclo 2.1.1 Hexan 5 One Core
Reaction Pathway Elucidation
The elucidation of reaction pathways for transformations involving the bicyclo[2.1.1]hexan-5-one core has revealed a rich and varied mechanistic landscape, encompassing photochemical, cationic, and radical-mediated processes.
Photochemical [2+2] cycloadditions are a common method for synthesizing the bicyclo[2.1.1]hexane skeleton. nih.govnih.gov These reactions often proceed through a triplet pathway, particularly when a sensitizer (B1316253) is employed. nih.govorganic-chemistry.orgnsf.gov For instance, the intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives to form bicyclo[2.1.1]hexanes is facilitated by triplet energy transfer from a photocatalyst, such as an iridium complex. organic-chemistry.org The proposed mechanism involves the excitation of the photocatalyst by visible light, followed by energy transfer to the styrene substrate to generate a triplet state. This triplet species then undergoes cycloaddition to yield the bicyclo[2.1.1]hexane product. organic-chemistry.orgacs.org
In another example, the synthesis of bicyclo[2.1.1]hexanes from bicyclo[1.1.0]butanes (BCBs) and alkenes can be initiated by triplet energy transfer. nsf.gov Initial attempts using direct excitation or single electron transfer (SET) were often unsuccessful, leading to polymerization of the BCB. nsf.gov By using a sensitizer like 2-isopropylthioxanthone (B132848) (ITX), a triplet diradical intermediate is generated from the BCB, which can then be trapped by an alkene in a stepwise cycloaddition to form the desired bicyclo[2.1.1]hexane. nih.govnsf.gov The choice of sensitizer is critical; for example, a naphthyl ketone-substituted BCB was found to be more readily sensitized than a phenyl ketone derivative due to its lower triplet energy. nih.govnsf.gov
Lewis acid catalysis plays a pivotal role in a variety of transformations that construct or modify the bicyclo[2.1.1]hexane core, often involving cationic intermediates. researchgate.netchemrxiv.orgcolab.ws For example, the Sc(OTf)₃-catalyzed [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with ynamides to produce 2-amino-bicyclo[2.1.1]hexenes is proposed to proceed through a cationic pathway. researchgate.netnih.gov The Lewis acid activates the BCB, facilitating a nucleophilic attack by the ynamide. researchgate.netcolab.wsnih.gov This is followed by an intramolecular cyclization of the resulting enolate and keteniminium ion. researchgate.netnih.gov
Similarly, Lewis acid-catalyzed formal (3+2) cycloadditions between silyl (B83357) enol ethers and BCBs furnish bicyclo[2.1.1]hexanes through a stepwise two-electron pathway. bohrium.comnih.gov The Lewis acid, such as Yb(OTf)₃ or Sc(OTf)₃, activates the BCB, which is then attacked by the silyl enol ether nucleophile. bohrium.comnih.gov This process allows for the construction of two adjacent quaternary carbon centers. bohrium.com The nature of the Lewis acid can be crucial; for instance, in some reactions, lanthanide triflates were found to be effective, while B(C₆F₅)₃ led to byproducts. nih.gov
Furthermore, Lewis acid-catalyzed rearrangements of bicyclo[2.1.1]hexane systems also proceed via cationic intermediates. For instance, a p-TsOH-catalyzed pinacol (B44631) rearrangement of 2-substituted bicyclo[2.1.1]hexane-1,2-diols provides a route to 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.gov In some cases, the reaction pathway can be directed by the choice of Lewis acid. For example, the reaction of BCBs with dioxopyrrolidines can yield bicyclo[2.1.1]hexane derivatives with Zn(OTf)₂ or proceed via a (3+4) annulation with Ga(OTf)₃ to form oxa-bicyclo[4.1.1]octanes. rsc.org
Radical intermediates have been identified in various reactions involving the bicyclo[2.1.1]hexane core. Electron paramagnetic resonance (EPR) spectroscopy has been a key tool in observing these transient species. For instance, the reaction of bicyclo[2.1.1]hexane with t-butoxyl radicals leads to the abstraction of a hydrogen atom from the C(2) position, forming the bicyclo[2.1.1]hexan-2-yl radical. rsc.orgrsc.org This radical can then rearrange via β-scission to the cyclopent-3-enylmethyl radical. rsc.orgrsc.org Interestingly, bis(trimethylsilyl)aminyl radicals can abstract hydrogen from both the C(1) bridgehead and the C(2) methylene (B1212753) positions. rsc.orgrsc.org
In another study, methyl radicals, generated from the photolysis of acetone (B3395972), were shown to abstract hydrogen atoms from bicyclo[2.1.1]hexane. cdnsciencepub.comcdnsciencepub.com The activation energy for this process was determined to be 10.3 kcal/mol. cdnsciencepub.comcdnsciencepub.com
Radical-polar crossover mechanisms have also been proposed. For example, the SmI₂-catalyzed intermolecular coupling of bicyclo[1.1.0]butyl (BCB) ketones with electron-deficient alkenes to form substituted bicyclo[2.1.1]hexanes is believed to proceed through a radical-relay mechanism. manchester.ac.uk DFT calculations support this pathway. manchester.ac.uk Similarly, the SmI₂-mediated transannular pinacol coupling of cyclobutanedione derivatives to form bicyclic vicinal diols, precursors to 1-substituted bicyclo[2.1.1]hexan-2-ones, is thought to involve a ketyl radical intermediate. nih.govacs.org
Photocatalytic oxidative activation of BCBs can also lead to radical cation intermediates, which can then undergo formal [2σ+2π] cycloadditions with alkenes or aldehydes. diva-portal.org
The reaction of ynamides with bicyclo[1.1.0]butanes (BCBs) to form polysubstituted 2-amino-bicyclo[2.1.1]hexenes under Lewis acid catalysis exemplifies a mechanism involving nucleophilic addition followed by intramolecular cyclization. researchgate.netnih.gov Preliminary mechanistic studies suggest that the ynamide acts as a nucleophile, attacking the Lewis acid-activated BCB. researchgate.netnih.gov This initial addition is followed by an intramolecular cyclization of the in-situ generated enolate and keteniminium ion to construct the bicyclo[2.1.1]hexene ring system. researchgate.netcolab.wsnih.gov
Computational studies using density functional theory (DFT) support a similar stepwise mechanism for the reaction of nitrones with BCBs, where a nucleophilic addition of the nitrone to the BCB is followed by intramolecular cyclization. researchgate.net This general mechanistic framework, involving nucleophilic attack on an activated strained ring followed by an intramolecular cyclization event, appears to be a common pathway for the construction of the bicyclo[2.1.1]hexane core from smaller, strained precursors. researchgate.netresearchgate.net
Stereochemical Control and Selectivity Studies
The stereochemical outcome of reactions involving the bicyclo[2.1.1]hexan-5-one core is a critical aspect of its synthetic utility. Studies have focused on understanding and controlling the facial selectivity of nucleophilic additions to the carbonyl group.
The π-facial selectivity of nucleophilic additions to the carbonyl group of bicyclo[2.1.1]hexan-2-one derivatives has been investigated as a probe for long-range electronic effects. core.ac.ukiitkgp.ac.inscispace.com The rigid bicyclic framework allows for the systematic study of how remote substituents influence the stereochemical course of the reaction. core.ac.ukiitkgp.ac.in
In one study, a series of 5-exo-substituted bicyclo[2.1.1]hexan-2-ones were synthesized and subjected to hydride reduction with sodium borohydride (B1222165). core.ac.uk The diastereoselectivity of the alcohol products was found to be dependent on the electronic nature of the remote substituent. core.ac.uk Computational studies at the semi-empirical level were able to reproduce the observed selectivities, suggesting that electronic effects play a significant role in determining the π-facial selectivity. core.ac.ukiitkgp.ac.in These findings are important for predicting and controlling the stereochemistry of nucleophilic additions in these and related systems. core.ac.ukresearchgate.net
Influence of Distal Electronic Effects on Stereochemical Outcomes
The stereoselectivity of nucleophilic additions to the carbonyl group in bicyclic ketones can be profoundly influenced by substituents located far from the reaction center. In the bicyclo[2.1.1]hexan-2-one system, which serves as a model for understanding these long-range electronic effects, the two faces of the carbonyl group are in a similar steric environment. This allows for the specific investigation of electronic effects on π-facial selectivity. core.ac.uk
Studies on 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones have been conducted to probe the role of distal electronic modifications on the stereochemical outcome of hydride reductions. It has been observed that remote electron-withdrawing groups, such as cyano and ester groups, can influence the direction of nucleophilic attack. However, the preference for syn-face attack by these groups is less pronounced in the bicyclo[2.1.1]hexane system compared to the norbornyl system. core.ac.uk In some cases, the observed anti-face selectivity contradicts predictions from established models like the Cieplak model, highlighting the unique electronic nature of the bicyclo[2.1.1]hexane core. core.ac.uk
Computational studies have shown good predictability of these stereochemical outcomes at the semi-empirical level, reinforcing the idea that distal electronic effects play a crucial role in directing the stereochemistry of nucleophilic additions to the bicyclo[2.1.1]hexan-2-one system. core.ac.uk
Regioselectivity and Diastereoselectivity in Intramolecular Cycloaddition Reactions
Intramolecular cycloaddition reactions are powerful tools for the construction of complex cyclic systems. In the context of the bicyclo[2.1.1]hexane core, the intramolecular [2+2] cycloaddition of γ,δ-unsaturated ketenes, generated from hex-5-enoyl chloride derivatives, yields bicyclo[2.1.1]hexan-5-ones with complete regioselectivity. nih.gov This high degree of regiocontrol is a key feature of this synthetic strategy.
Furthermore, visible light-driven intramolecular crossed [2+2] photocycloadditions of styrene derivatives, facilitated by triplet energy transfer, provide a pathway to bicyclo[2.1.1]hexanes. researchgate.net These reactions often proceed in good to high yields and allow for further functionalization of the bicyclic core. researchgate.net The synthesis of 1,4-disubstituted bicyclo[2.1.1]hexanes via intramolecular [2+2] cycloaddition of hexa-1,5-dienes has also been reported, requiring a styrenyl motif for efficient excitation. researchgate.net
The diastereoselectivity of these cycloadditions can be high. For instance, in the synthesis of highly functionalized bicyclo[2.1.0]pentanes via a sequential [2+1] and [2+2] cycloaddition, a major diastereomer is strongly favored, and the diastereomeric ratio can be improved by lowering the reaction temperature. acs.org Catalyst control can also be employed to achieve regiodivergent synthesis of bicyclo[2.1.1]hexanes through photochemical strain-release cycloadditions, allowing access to different substitution patterns from a common starting material. researchgate.net
Table 1: Regioselectivity and Diastereoselectivity in Intramolecular Cycloadditions
| Reaction Type | Reactants | Product Core | Regioselectivity | Diastereoselectivity | Reference(s) |
|---|---|---|---|---|---|
| Intramolecular [2+2] Cycloaddition | γ,δ-Unsaturated Ketenes | Bicyclo[2.1.1]hexan-5-one | Complete | Not specified | nih.gov |
| Intramolecular [2+2] Photocycloaddition | Styrene Derivatives | Bicyclo[2.1.1]hexane | High | Not specified | researchgate.net |
| Intramolecular [2+2] Cycloaddition | Hexa-1,5-dienes | 1,4-Disubstituted Bicyclo[2.1.1]hexane | High | Not specified | researchgate.net |
| Sequential [2+1] and [2+2] Cycloaddition | Aryldiazoacetates and Alkenes | Bicyclo[2.1.0]pentane | Regioselective | High (e.g., 86:9:5 at -40°C) | acs.org |
| Photochemical Strain-Release Cycloaddition | Bicyclo[1.1.0]butanes and Styrenes | Bicyclo[2.1.1]hexane | Catalyst-Controlled | High | researchgate.net |
Intramolecular Rearrangement Mechanisms
The strained nature of the bicyclo[2.1.1]hexane skeleton makes it susceptible to various intramolecular rearrangements, which can be initiated by solvolysis or thermal activation.
The solvolysis of substituted bicyclo[2.1.1]hexane derivatives often proceeds with rearrangement, indicating the participation of neighboring groups and the formation of non-classical carbocation intermediates. For instance, the solvolysis of bicyclo[2.1.1]hex-2-yl tosylates can lead to rearranged products. scispace.com Kinetic studies have shown significant rate enhancements in the solvolysis of related strained systems, such as those containing a bicyclobutane subunit, compared to less strained analogs. This suggests a concerted mechanism where the rearrangement is driven by the release of ring strain. scispace.com
In the solvolysis of 5-anti-tosylate derivatives of 2-azabicyclo[2.1.1]hexanes, a temperature of 164 °C was required to achieve a reasonable reaction rate, and the reaction yielded rearranged products like 4-cyclohexenyl tosylate and bicyclo[3.1.0]hex-2-yl acetate, with no retention of the original bicyclo[2.1.1]hexane structure. nih.gov This contrasts with the behavior of the corresponding 5-syn-tosylate, which reacts much faster and with retention of configuration, suggesting neighboring group participation by the methano bridge. nih.gov
The thermal decomposition of bicyclo[2.1.1]hexane provides a classic example of a concerted pericyclic reaction. Pyrolysis of bicyclo[2.1.1]hexane in the vapor phase at temperatures between 327 and 366°C yields 1,5-hexadiene (B165246) as the sole detectable product. ibm.comscribd.com The kinetics of this isomerization follow a first-order rate equation and are unaffected by changes in the surface-to-volume ratio of the reaction vessel, consistent with a unimolecular gas-phase reaction. ibm.com This retro-[2+2] cycloaddition is a key pathway for the thermal degradation of the bicyclo[2.1.1]hexane ring system. The radical cation of 1,5-hexadiene has also been studied, and it can undergo Cope and 1,3-allylic rearrangements prior to decomposition. osti.gov
Reactivity and Stability Studies
The reactivity of the bicyclo[2.1.1]hexane core is intrinsically linked to its high strain energy. This is evident in its reactions with radical species.
The abstraction of hydrogen atoms from bicyclo[2.1.1]hexane by methyl radicals has been studied using the photolysis of acetone as the radical source. cdnsciencepub.comcdnsciencepub.comresearchgate.net The reaction was found to have an activation energy of 10.3 kcal/mole. cdnsciencepub.com The rate parameters for hydrogen abstraction by a methyl radical from bicyclo[2.1.1]hexane are slower than those for cyclopentane, which is expected for a highly strained hydrocarbon. cdnsciencepub.comcdnsciencepub.com
Interestingly, the site of hydrogen abstraction can be influenced by the nature of the radical species. While t-butoxyl radicals abstract a hydrogen atom from the C(2) position to form the bicyclo[2.1.1]hexan-2-yl radical, bis(trimethylsilyl)aminyl radicals can abstract both the bridgehead methine hydrogen at C(1) and the methylene hydrogens at C(2). rsc.org This highlights that the greater reactivity of the bridgehead position in bicyclo[2.1.1]hexane is an intrinsic property of the molecule and not solely due to the selectivity of the attacking radical. rsc.org
Table 2: Hydrogen Abstraction from Bicyclo[2.1.1]hexane
| Radical Species | Site of Abstraction | Activation Energy (kcal/mole) | Relative Rate Comparison | Reference(s) |
|---|---|---|---|---|
| Methyl Radical | C-H bonds | 10.3 | Slower than cyclopentane | cdnsciencepub.comcdnsciencepub.com |
| t-Butoxyl Radical | C(2) | Not specified | - | rsc.org |
| Bis(trimethylsilyl)aminyl Radical | C(1) and C(2) | Not specified | Greater bridgehead reactivity is an intrinsic property | rsc.org |
| Chlorine Atom | C-H bonds | Not specified | Slightly faster than cyclopentane | cdnsciencepub.comcdnsciencepub.com |
Photo-induced Ring Opening Processes of Bicyclic Imines
The photochemistry of imines derived from bicyclic ketones, including those with the bicyclo[2.1.1]hexane framework, has been a subject of interest due to the potential for complex skeletal rearrangements and the synthesis of novel nitrogen-containing compounds. The irradiation of these bicyclic imines can lead to ring-opening reactions, proceeding through radical intermediates. nih.govchemrxiv.org
A key process in the photochemistry of these imines is the excitation to an n,π* singlet excited state (S1) upon absorption of UV light. nih.gov This excited state possesses N-centered radical character, which can initiate the homolytic cleavage of an adjacent strained bond, such as a bond within the bicyclic system. nih.govchemrxiv.org This bond cleavage results in the formation of a diradical intermediate, which can then undergo further reactions, including ring expansion or fragmentation.
For instance, studies on related bicyclic systems have shown that imines can undergo formal (3+2) or (4+2) cycloadditions photochemically. nih.govnih.gov While not directly involving 1-phenylbicyclo[2.1.1]hexan-5-one, the principles are applicable. In these reactions, an intermediate imine diradical is formed, which then reacts with an alkene. nih.gov The susceptibility of the bicyclo[1.1.1]pentane system to radical ring-opening is noted to be enhanced compared to simple cyclobutanes, suggesting that the strain within the bicyclic framework plays a crucial role in the reaction's progress. acs.org
In the context of bicyclo[2.1.1]hexanes, it has been reported that the bicyclic imine products themselves can be susceptible to photo-induced ring opening. nih.govresearchgate.net This property has been utilized for the epimerization of C5-stereogenic compounds, highlighting the reversibility of the ring-opening process under photochemical conditions. nih.govresearchgate.net The specific pathways and products of the photo-induced ring opening of imines derived from this compound would depend on the reaction conditions and the nature of the substituents on the imine nitrogen. The process generally involves the formation of a diradical intermediate that can lead to various rearranged products.
The table below summarizes the key aspects of photo-induced reactions in related bicyclic imine systems.
| Bicyclic System | Reaction Type | Intermediate | Key Outcome |
| Bicyclo[1.1.1]pentane | Formal (4+2)-cycloaddition | Imine diradical | Conversion to bicyclo[3.1.1]heptan-1-amines nih.govacs.org |
| Allylated cyclopropanes with 4-nitrobenzimine | Intramolecular formal (3+2) cycloaddition | Not explicitly stated | Synthesis of bicyclo[2.1.1]hexanes nih.govresearchgate.net |
| Bicyclo[2.1.1]hexane imines | Photo-induced ring opening | Diradical | Epimerization of C5-stereogenic centers nih.govresearchgate.net |
Solvolysis Reactions and Postulated Non-Classical Carbonium Ion Intermediates
The solvolysis of bicyclo[2.1.1]hexyl derivatives has been instrumental in the study of non-classical carbocations, also known as carbonium ions. These reactions often proceed through cationic intermediates that exhibit delocalized bonding, leading to rearranged products.
Early research into the solvolysis of bicyclo[2.1.1]hex-2-yl sulfonates indicated the formation of a non-classical cation. scispace.com The dissociation of the sulfonate ester is believed to occur with the participation of the trans-methylene bridge, leading directly to a non-classical bicyclo[2.1.1]hexyl cation or via a rapidly equilibrating classical cation. scispace.com Nucleophilic attack on this intermediate typically yields a 2-substituted bicyclo[2.1.1]hexane. scispace.com
The stability and structure of the bicyclo[2.1.1]hexyl cation have been subjects of considerable theoretical and experimental investigation. Computational studies have explored the energy difference between the classical and non-classical structures, with evidence favoring the non-classical, bridged structure. deepdyve.comacs.org The concept of non-classical ions, famously debated in the case of the 2-norbornyl cation, involves the delocalization of sigma electrons, resulting in a three-center, two-electron bond. wikipedia.org In the bicyclo[2.1.1]hexyl system, this would involve bridging between carbon atoms.
Kinetic studies have provided further evidence for the formation of non-classical intermediates. For instance, the solvolysis rate of tricyclic mesylates that can rearrange to bicyclo[2.1.1]hexyl cations is significantly enhanced compared to related bicyclic systems, suggesting anchimeric assistance from a participating C-C bond in the transition state. scispace.com
The solvolysis of 3-methoxycarbonylbicyclo[2.1.1]hexyl triflate has been shown to proceed through the primary formation of the 3-methoxycarbonylbicyclo[2.1.1]hexyl cation. rsc.org The nature of the substituents on the bicyclo[2.1.1]hexane ring system can influence the stability and reactivity of the resulting carbocation intermediates. nih.gov The presence of an electron-withdrawing group like a methoxycarbonyl group can affect the charge distribution and the propensity for rearrangement.
The study of these non-classical carbocations is crucial for understanding the reactivity of strained bicyclic systems. The outcomes of reactions proceeding through such intermediates can be complex, often yielding a mixture of products due to the multiple sites of reactivity in the delocalized cation. nih.govresearchgate.net
The following table outlines key findings from solvolysis studies of bicyclo[2.1.1]hexyl derivatives.
| Substrate | Reaction Condition | Postulated Intermediate | Key Finding |
| Bicyclo[2.1.1]hex-2-yl tosylate | Solvolysis | Non-classical bicyclo[2.1.1]hexyl cation | Formation of 2-substituted bicyclo[2.1.1]hexane scispace.com |
| Tricyclo[3.1.0.02,6]hex-3-yl mesylate | Solvolysis in 80% ethanol/water | Bicyclo[2.1.1]hex-2-en-5-yl cation | Rate enhancement of 1.4 x 10^5 compared to bicyclo[2.1.1]hex-2-yl tosylate scispace.com |
| 3-Methoxycarbonylbicyclo[2.1.1]hexyl triflate | Solvolysis | 3-Methoxycarbonylbicyclo[2.1.1]hexyl cation | Primary intermediate formation confirmed rsc.org |
Advanced Spectroscopic Characterization Techniques for Bicyclo 2.1.1 Hexan 5 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules in solution. For bicyclo[2.1.1]hexanone systems, a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous signal assignment.
Proton NMR provides information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. In the case of 1-phenylbicyclo[2.1.1]hexan-2-one, the spectrum reveals distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the strained bicyclic core. rsc.org The bridgehead protons and the methylene (B1212753) bridge protons show characteristic multiplicities and coupling constants due to their fixed spatial orientations.
A study reported the following ¹H NMR data, acquired in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz spectrometer. rsc.org
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) in Hz | Integration | Assignment |
| 7.40 – 7.31 | m | 2H | Aromatic (ortho-protons) |
| 7.31 – 7.23 | m | 1H | Aromatic (para-proton) |
| 7.14 | dt | 2H | Aromatic (meta-protons) |
| 2.86 | h, J = 1.6 | 1H | Bridgehead CH |
| 2.42 | dtt, J = 5.4, 3.1, 1.2 | 4H | Bicyclic CH₂ |
| 2.11 | dd, J = 4.5, 2.1 | 2H | Bicyclic CH₂ |
Data sourced from a study on the preparation of novel bicyclo[2.1.1]hexanes. rsc.org
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for 1-phenylbicyclo[2.1.1]hexan-2-one shows a characteristic signal for the carbonyl carbon at a low field (downfield), along with signals for the aromatic and aliphatic carbons. rsc.org The chemical shifts are indicative of the strained bicyclic system.
The reported ¹³C NMR data, acquired in CDCl₃ on a 75 MHz instrument, are summarized below. rsc.org
| Chemical Shift (δ) ppm | Assignment |
| 211.68 | Carbonyl (C=O) |
| 136.83 | Aromatic (quaternary C) |
| 128.33 | Aromatic CH |
| 127.10 | Aromatic CH |
| 126.66 | Aromatic CH |
| 68.06 | Bridgehead C (quaternary) |
| 44.84 | Bridgehead CH |
| 42.45 | Bicyclic CH₂ |
| 30.94 | Bicyclic CH₂ |
Data sourced from the supporting information for the preparation of 1-phenylbicyclo[2.1.1]hexan-2-one. rsc.org
While one-dimensional spectra provide fundamental information, two-dimensional (2D) NMR techniques are essential for the definitive structural confirmation of complex molecules like 1-phenylbicyclo[2.1.1]hexan-2-one.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to trace the proton connectivity throughout the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
Although specific 2D spectra for 1-phenylbicyclo[2.1.1]hexan-2-one are not detailed in the cited literature, the use of such techniques is standard practice for the structural elucidation of novel compounds. chemrxiv.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule. ESI is a soft ionization technique that typically forms protonated molecules [M+H]⁺, minimizing fragmentation. chemrxiv.orgrsc.org For 1-phenylbicyclo[2.1.1]hexan-5-one (or its isomer), with a chemical formula of C₁₂H₁₂O, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the calculated theoretical mass. americanelements.com
| Ion | Calculated m/z |
| [C₁₂H₁₂O+H]⁺ | 173.0966 |
Theoretical mass calculated for the protonated molecule.
Low-Resolution Mass Spectrometry is commonly used to confirm the molecular weight of a compound. Research on 1-phenylbicyclo[2.1.1]hexan-2-one has utilized LRMS with ESI, where the experimental mass of the protonated molecule was found to be in excellent agreement with the theoretical value. rsc.org Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique suitable for analyzing relatively nonpolar compounds like this ketone, and it has been used for related bicyclic structures. rsc.org
| Technique | Theoretical m/z [M+H]⁺ | Experimental m/z [M+H]⁺ | Source |
| LRMS (ESI) | 173.23 | 173.20 | rsc.org |
Infrared (IR) Spectroscopy (FT-IR)
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in molecules. For ketone-containing compounds such as this compound, the most prominent and diagnostic feature in an IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration.
The precise frequency of the C=O stretch is highly sensitive to the molecular environment, including factors like conjugation and, notably, ring strain. In typical acyclic or six-membered cyclic ketones (like cyclohexanone), this absorption appears around 1715 cm⁻¹. libretexts.orgpressbooks.pub However, incorporating the carbonyl group into a strained ring system forces a significant shift to higher wavenumbers (a blueshift). This is because the ring geometry constrains the bond angles, leading to increased s-character in the C-O sigma bond and a stiffer, stronger C=O double bond. msu.edu This effect is well-documented; for instance, the C=O stretch moves to approximately 1750 cm⁻¹ in five-membered cyclopentanones and to 1785 cm⁻¹ in four-membered cyclobutanones. pressbooks.pub
The bicyclo[2.1.1]hexane framework is characterized by substantial ring strain due to its fused five-membered rings and a single-carbon bridge. Consequently, the carbonyl stretching frequency in this compound is expected to be significantly higher than that of a simple, unstrained ketone. While a specific spectrum for this compound is not detailed in the surveyed literature, related, less-strained bicyclic systems like bicyclo[3.1.1]heptan-2-one derivatives show C=O absorption around 1733 cm⁻¹. cdnsciencepub.com Given its more constrained structure, the C=O absorption for a bicyclo[2.1.1]hexan-5-one system would be anticipated at an even higher frequency, likely exceeding 1750 cm⁻¹.
The presence of the phenyl group introduces the possibility of conjugation. Typically, conjugation with an aromatic ring delocalizes the pi-electrons, imparting more single-bond character to the carbonyl group and thus lowering its stretching frequency by about 25-30 cm⁻¹. pressbooks.pubjove.com However, in the case of this compound, the phenyl group is attached at the bridgehead C-1 position, which is adjacent to the carbonyl carbon (C-5). The rigid, orthogonal geometry of the bicyclic cage may limit the orbital overlap necessary for effective conjugation between the phenyl ring and the carbonyl group. Therefore, the dominant effect on the C=O stretching frequency is expected to arise from the significant ring strain.
| Compound Type | Example | Typical C=O Stretching Frequency (cm⁻¹) | Primary Influencing Factor |
|---|---|---|---|
| Acyclic Ketone | 2-Heptanone | ~1715 | Baseline (Unstrained) |
| Six-Membered Cyclic Ketone | Cyclohexanone | ~1715 pressbooks.pub | Low Strain |
| Five-Membered Cyclic Ketone | Cyclopentanone | ~1750 pressbooks.pub | Moderate Ring Strain |
| Four-Membered Cyclic Ketone | Cyclobutanone | ~1785 pressbooks.pub | High Ring Strain |
| Strained Bicyclic Ketone | This compound | >1750 (Predicted) | Very High Ring Strain |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule and thus ESR-inactive, its radical intermediates, which can be formed during chemical reactions, can be studied in detail using this method.
Research has focused on radicals derived from the bicyclo[2.1.1]hexane core, providing insight into their unique electronic and geometric structures. The bicyclo[2.1.1]hexan-1-yl radical has been generated and observed via ESR spectroscopy. rsc.orgrsc.org A study reported its g-factor as 2.00257. rsc.org The ESR spectrum reveals information through hyperfine splitting, which results from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H).
A remarkable feature of the bicyclo[2.1.1]hexan-1-yl radical is the exceptionally large hyperfine splitting constant (aH) of 22.49 G for the bridgehead proton at the C-4 position. rsc.orgrsc.org This value is significantly larger than those observed in other bridgehead radicals like the 1-norbornyl radical (2.45 G). rsc.org This large coupling is attributed to the unique geometry of the bicyclo[2.1.1]hexane cage, which facilitates efficient spin transfer from the radical center at C-1 to the C-4 proton through both 'through-bond' and 'through-space' mechanisms. rsc.orgrsc.org The proximity of the two bridgehead carbons (C-1 and C-4) in this strained system allows for direct spatial interaction, enhancing the spin delocalization. rsc.org
Other radicals, such as the bicyclo[2.1.1]hexane-2-yl radical , have also been studied. This radical can be generated by abstracting a hydrogen atom from the methylene bridge of bicyclo[2.1.1]hexane using t-butoxyl radicals. rsc.org At temperatures above 250 K, this secondary radical undergoes a rearrangement via β-scission to form the cyclopent-3-enylmethyl radical, a process that can be monitored by ESR. rsc.org These studies demonstrate the power of ESR in directly observing transient radical intermediates and elucidating reaction mechanisms involving bicyclo[2.1.1]hexane systems.
| ESR Hyperfine Splitting Constants (in Gauss) for the Bicyclo[2.1.1]hexan-1-yl Radical rsc.org | ||
|---|---|---|
| Proton Position | Observed Value (aH) | INDO Calculated Value (aH) |
| 4-H (Bridgehead) | 22.49 | 15.7 |
| exo-5-H | 5.01 | 3.06 |
| endo-5-H | (2.01) | 1.33 |
| 3-H | 0.84 | 0.81 |
| 2-H | - | 0.56 |
Theoretical and Computational Chemistry Studies of 1 Phenylbicyclo 2.1.1 Hexan 5 One
Electronic Structure and Reactivity Modeling
Computational modeling of 1-phenylbicyclo[2.1.1]hexan-5-one allows for the detailed examination of its electronic structure and the prediction of its reactivity. Methods like density functional theory (DFT) can be employed to calculate properties such as molecular orbital energies, charge distributions, and electrostatic potential maps. nrel.gov These calculations help in identifying the most reactive sites within the molecule. For instance, the carbonyl carbon is expected to be electrophilic and thus susceptible to nucleophilic attack, a common reaction pathway for ketones.
The phenyl substituent at the bridgehead position significantly influences the electronic properties of the bicyclic system. Its electron-withdrawing or -donating character can modulate the reactivity of the carbonyl group. Reactivity modeling can quantify these effects, providing a theoretical basis for understanding how substituents alter reaction rates and pathways.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.orgchemrxiv.org These calculations can map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates. chemguide.co.uk
For reactions involving this compound, such as nucleophilic additions to the carbonyl group, quantum chemical calculations can determine the structure and energy of the transition state. elifesciences.orgbeilstein-journals.org The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. chemguide.co.uk
For example, in the reduction of this compound by a hydride reagent, computational methods can model the approach of the nucleophile to the carbonyl carbon, the breaking of the C=O π-bond, and the formation of a new C-H bond. The energy profile for this process would reveal the activation barrier and the stability of the resulting alcohol product.
Prediction of Stereoselectivity
One of the most powerful applications of computational chemistry is the prediction of stereoselectivity in chemical reactions. For cyclic ketones like this compound, nucleophilic addition can occur from two different faces of the carbonyl plane, leading to stereoisomeric products.
The π-facial selectivity of nucleophilic additions to cyclic ketones is influenced by a combination of steric and electronic factors. nih.gov Computational models have been developed to predict this selectivity by quantifying these effects. ias.ac.in These models analyze the three-dimensional structure of the ketone and calculate properties such as electron density and frontier molecular orbital distributions. nih.gov
For this compound, the rigid bicyclic framework creates a distinct steric environment around the carbonyl group. The phenyl group at the C1 position introduces significant steric bulk on one side of the molecule, which would be expected to direct incoming nucleophiles to the opposite, less hindered face. Computational models can precisely quantify this steric hindrance and predict the preferred direction of attack.
A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental results. beilstein-journals.org The predicted stereoselectivity from computational models for nucleophilic additions to this compound can be compared with the actual product ratios obtained from laboratory experiments.
Studies on similar bicyclic ketone systems have shown a good correlation between computationally predicted and experimentally observed π-facial selectivity. ias.ac.in For instance, the reduction of various bicyclo[2.1.1]hexan-2-ones with hydride reagents has been studied both experimentally and computationally, demonstrating the predictive power of these theoretical models. ias.ac.in Such correlations provide confidence in the ability of computational methods to guide synthetic strategies and to explain the origins of stereoselectivity in complex molecules.
Conformational Analysis and Molecular Geometry
The three-dimensional shape of a molecule is fundamental to its reactivity. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. The rigid bicyclo[2.1.1]hexane core limits the conformational flexibility of the molecule. mdpi.com
Computational methods can be used to calculate the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. mdpi.com For this compound, key geometric parameters would include the puckering of the bicyclic rings and the orientation of the phenyl group relative to the ketone. These structural details are essential for understanding the steric environment around the reactive carbonyl center and for accurately modeling its reactions.
Analysis of Exit Vectors for Substituted Bicyclo[2.1.1]hexanes
The concept of "exit vectors" is crucial in drug design, as it describes the spatial orientation of substituents attached to a central scaffold. chemrxiv.org For a molecule to be an effective bioisostere, its exit vectors must align with those of the original chemical motif, ensuring that key functional groups can engage with the target receptor in a similar manner. chemrxiv.orgresearchgate.net Computational analyses have been employed to compare the exit vectors of substituted bicyclo[2.1.1]hexanes with those of the aromatic rings they are designed to mimic. researchgate.netrsc.org
Studies have focused on various substitution patterns of the BCH core, including 1,2-, 1,4-, and 1,5-disubstituted derivatives, to assess their suitability as mimics for ortho- and meta-substituted benzene (B151609) rings. chemrxiv.orgrsc.orgnih.gov For instance, a comparative exit vector analysis was performed on 1,4-disubstituted and 1,3-disubstituted BCH derivatives against related aromatic systems. rsc.org The analysis involves measuring the distances and torsion angles between the substituents. rsc.org In one such study, the geometry of a 1,3-disubstituted BCH was compared to the meta-substituted aromatic compound m-terphenyl, while an ortho-substituted BCH was compared to the drug Telmisartan, which features an ortho-carbonyl substitution pattern. rsc.org The results showed a very close match in the critical distance between substituents for the ortho-isostere and Telmisartan. rsc.org
| Scaffold Comparison | Parameter | Value (BCH Derivative) | Value (Aromatic System) | Reference |
| ortho-Isostere vs. Telmisartan | Distance between substituents | Good Match | N/A | rsc.org |
| meta-Isostere vs. m-terphenyl | Torsion Angle | 58° | N/A | rsc.org |
This table presents a simplified summary of comparative exit vector analyses performed on bicyclo[2.1.1]hexane (BCH) derivatives against corresponding aromatic systems. rsc.org
These computational findings confirm that the rigid, three-dimensional BCH scaffold can effectively position substituents to mimic the spatial arrangement of ortho- and meta-substituted benzenes, validating its use in bioisosteric replacement strategies. rsc.orgnih.gov
Quantification of Three-Dimensional Character and Spatial Orientation of Substituents
A primary motivation for replacing flat aromatic rings in bioactive molecules is to introduce three-dimensional (3D) character, which can improve properties like solubility and metabolic stability while allowing for exploration of new chemical space. selvita.comenamine.net Computational studies have been essential in quantifying the distinct 3D nature of the bicyclo[2.1.1]hexane scaffold compared to its aromatic counterparts. nih.gov
The geometry of the BCH core is defined by key distances and angles that describe the spatial relationship between its substituents. These parameters are calculated from X-ray crystallography data and computational models. A critical parameter is the dihedral angle (θ), which measures the planarity of the substituents relative to the core structure. While an ortho-substituted phenyl ring is nearly flat, with a |θ| value of around 7–8°, the bicyclo[2.1.1]hexane scaffold exhibits significant non-planarity, with a |θ| value of approximately 75°. nih.gov This pronounced 3D character is a defining feature of the scaffold. selvita.comnih.gov
Despite this difference in planarity, other geometric parameters that dictate the spatial orientation of substituents show remarkable similarity to those of an ortho-substituted benzene ring. nih.gov The distance (r) between the bridgehead carbons where substituents are attached and the angles (φ1 and φ2) that define the vector of these substituents are comparable to those in ortho-substituted benzenes. nih.gov This geometric congruence allows the BCH scaffold to present its substituents to a biological target in a manner that effectively mimics the aromatic system. nih.gov
| Parameter | Bicyclo[2.1.1]hexanes (avg.) | ortho-Substituted Phenyl (avg.) | 2-Oxabicyclo[2.1.1]hexanes (avg.) | Reference |
| r (Å) | N/A | 1.38–1.44 | 1.56–1.57 | nih.gov |
| d (Å) | N/A | 3.0–3.1 | 3.6 | nih.gov |
| φ1 (°) & φ2 (°) | Similar to ortho-phenyl | Nearly Identical | Nearly Identical | nih.gov |
| θ | (planarity, °) | ~75 | 7–8 |
This table compares key geometric parameters of the bicyclo[2.1.1]hexane scaffold and its heteroatomic analogue with the ortho-substituted phenyl ring they mimic. The parameters r (distance between attachment points), d (distance between substituents), φ1/φ2 (substituent angles), and θ (dihedral angle/planarity) are derived from X-ray and computational data. nih.gov
Computational Validation of Bioisosteric Mimicry
Computational chemistry provides the initial and often most compelling evidence for the viability of a bioisosteric replacement. Through detailed calculations of molecular geometries, electronic properties, and conformational preferences, scientists can predict whether a novel scaffold will successfully mimic its intended target.
Assessment of Bicyclo[2.1.1]hexane as a Saturated Bioisostere for Aromatic Rings
The bicyclo[2.1.1]hexane (BCH) core has been extensively validated through computational methods as a saturated bioisostere of the ortho-substituted benzene ring. nih.govnih.govresearchgate.netsemanticscholar.org This validation rests on the principle that while the BCH scaffold is a saturated, sp3-rich system, its rigid, bicyclic nature constrains it into a conformation that projects its substituents with geometric properties remarkably similar to those of a flat, sp2-hybridized aromatic ring. nih.gov
This geometric mimicry has been confirmed in multiple studies where BCH-containing analogues of known drugs and agrochemicals were computationally modeled and compared to the original aromatic compounds. nih.govchemrxiv.orgresearchgate.net For instance, a computational comparison of a BCH analogue of the drug phthalylsulfathiazole (B1677756) with the parent drug showed that the distance between the 'ortho' substituents was identical, suggesting the analogue closely mimics the active conformation. chemrxiv.org This computational validation provides a strong rationale for the synthesis and biological testing of these analogues, which has often confirmed that the retained geometry leads to retained biological activity. nih.govresearchgate.netrsc.org The successful incorporation of the BCH core into fungicides like boscalid (B143098) and fluxapyroxad (B1673505), yielding patent-free analogues with high antifungal activity, serves as a powerful real-world validation of the computational predictions. nih.govsemanticscholar.org
Chemical Transformations and Derivatization of the 1 Phenylbicyclo 2.1.1 Hexane Scaffold
Functional Group Interconversions at the Ketone Moiety
The ketone group in 1-phenylbicyclo[2.1.1]hexan-5-one serves as a key handle for a variety of chemical transformations, enabling the introduction of diverse functional groups.
The reduction of 1-phenylbicyclo[2.1.1]hexan-2-one to its corresponding alcohol, 1-phenylbicyclo[2.1.1]hexan-2-ol, can be accomplished in quantitative yield. rsc.org A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) (MeOH). rsc.org This transformation is a fundamental step in creating derivatives with modified polarity and hydrogen bonding capabilities.
For instance, the reduction of various substituted 1-phenylbicyclo[2.1.1]hexan-2-ones has been reported with high yields. rsc.org
| Starting Material | Product | Yield (%) |
|---|---|---|
| 1-phenylbicyclo[2.1.1]hexan-2-one | 1-phenylbicyclo[2.1.1]hexan-2-ol | Quantitative |
| 1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-one | 1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-ol | 90 |
| 1-(4-fluorophenyl)bicyclo[2.1.1]hexan-2-one | 1-(4-fluorophenyl)bicyclo[2.1.1]hexan-2-ol | 92 |
| 1-(p-tolyl)bicyclo[2.1.1]hexan-2-one | 1-(p-tolyl)bicyclo[2.1.1]hexan-2-ol | 93 |
The ketone can be converted to a carboxylic acid, a crucial functional group in drug design. One synthetic route involves the conversion of 1-phenylbicyclo[2.1.1]hexan-2-one to an intermediate aldehyde, 1-phenylbicyclo[2.1.1]hexane-2-carbaldehyde. rsc.org This aldehyde is then oxidized to 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid. rsc.org The oxidation can be achieved using sodium chlorite (B76162) (NaClO₂) and hydrogen peroxide (H₂O₂) in the presence of a phosphate (B84403) buffer. rsc.org This transformation proceeds in quantitative yield from the aldehyde. rsc.org
The ketone functionality can also be transformed into a cyanohydrin, which is a precursor to other functional groups. The reaction of 1-phenylbicyclo[2.1.1]hexan-2-one with trimethylsilyl (B98337) cyanide (TMS-CN) in the presence of a catalytic amount of zinc iodide (ZnI₂) yields 2-hydroxy-1-phenylbicyclo[2.1.1]hexane-2-carbonitrile. rsc.org This two-step process, which includes the hydrolysis of the silyl (B83357) ether intermediate, provides the cyanohydrin in high yield (93%). rsc.org
The ketone can be converted into an exocyclic double bond through olefination reactions. For example, a Wittig-type reaction using (methoxymethyl)triphenylphosphonium (B8745145) chloride and a strong base like potassium tert-butoxide (KOtBu) can transform 1-phenylbicyclo[2.1.1]hexan-2-one into 2-(methoxymethylene)-1-phenylbicyclo[2.1.1]hexane. rsc.org This enol ether can then be hydrolyzed to the corresponding aldehyde. rsc.org
Substituent Modifications on the Phenyl Ring
The phenyl ring of the 1-phenylbicyclo[2.1.1]hexane scaffold offers another site for chemical modification, allowing for the fine-tuning of the molecule's properties.
Various functional groups can be introduced onto the phenyl ring of the bicyclo[2.1.1]hexane system. For instance, derivatives such as 1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-one and 1-(p-tolyl)bicyclo[2.1.1]hexan-2-one have been synthesized. rsc.org These substitutions can be achieved through standard aromatic substitution reactions on precursor molecules or by using appropriately substituted starting materials in the synthesis of the bicyclic core. researchgate.net For example, a Suzuki coupling reaction can be used to introduce a nitrophenyl group, as demonstrated by the synthesis of 1-(4'-nitro-[1,1'-biphenyl]-4-yl)bicyclo[2.1.1]hexan-2-one from 1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-one and (4-nitrophenyl)boronic acid. researchgate.net
Furthermore, other functional groups can be introduced, as seen in the synthesis of 1-(1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexan-5-yl)ethan-1-one and 1-(1-(p-tolyl)bicyclo[2.1.1]hexan-5-yl)ethan-1-one. rsc.org
| Compound Name | Reference |
|---|---|
| 1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-one | researchgate.netrsc.org |
| 1-(p-tolyl)bicyclo[2.1.1]hexan-2-one | rsc.org |
| 1-(4'-nitro-[1,1'-biphenyl]-4-yl)bicyclo[2.1.1]hexan-2-one | researchgate.net |
| 1-(1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexan-5-yl)ethan-1-one | rsc.org |
| 1-(1-(p-tolyl)bicyclo[2.1.1]hexan-5-yl)ethan-1-one | rsc.org |
Incorporation of Medicinally Relevant Heterocycles (e.g., Indole, Pyrazole (B372694), Pyridine)
A key strategy in drug discovery is the incorporation of heterocyclic moieties to modulate a compound's biological activity and properties. The 1-phenylbicyclo[2.1.1]hexane scaffold can be functionalized with various medicinally relevant heterocycles. For instance, aromatic groups at the 1-position can be varied to include heterocycles like indole, pyrazole, and pyridine. researchgate.net
Research has demonstrated the successful synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes bearing various heterocyclic substituents. rsc.org These include:
Pyrazole: Compounds containing pyrazole have been synthesized. rsc.orgresearchgate.net
Imidazole: Imidazole-substituted bicyclo[2.1.1]hexanes have been prepared. rsc.org
Thiophene: Thiophene-containing analogues are accessible. rsc.org
Furan: Furan can be incorporated into the scaffold. rsc.org
Pyridine: Pyridine-substituted bicyclo[2.1.1]hexanes have been successfully synthesized. rsc.orgresearchgate.net
These transformations typically involve the use of a photocycloaddition reaction of dienes containing the desired heterocycle, followed by saponification to yield the corresponding carboxylic acids. rsc.org The resulting compounds serve as valuable building blocks for further derivatization.
Derivatization at Bridgehead and Bridge Positions
The ability to functionalize both the bridgehead and bridge positions of the bicyclo[2.1.1]hexane scaffold is crucial for exploring new chemical space and fine-tuning molecular properties. rsc.orgrsc.org
Synthesis of 1,5-Disubstituted Bicyclo[2.1.1]hexanes
1,5-Disubstituted bicyclo[2.1.1]hexanes are recognized as saturated bioisosteres of ortho-substituted phenyl rings. researchgate.netchemrxiv.orgnih.gov Their synthesis has been a focal point of research, with methods like Lewis-acid-catalyzed [2+2] photocycloaddition being developed to produce these motifs, even as enantioenriched scaffolds. researchgate.netchemrxiv.orgnih.gov Another approach involves a p-TsOH-catalyzed pinacol (B44631) rearrangement to create 1-substituted bicyclo[2.1.1]hexan-5-ones, which are precursors to a wide range of 1,5-disubstituted derivatives. nih.gov
A visible light-mediated photocatalytic [2+2] cycloaddition of 1,5-hexadienes provides a flexible route to various substituted bicyclo[2.1.1]hexanes, including those with substitution at the bridge positions. nih.gov This method has been shown to tolerate a variety of functional groups. nih.gov
Exploration of 1,2-Disubstituted Bicyclo[2.1.1]hexane Modules
1,2-Disubstituted bicyclo[2.1.1]hexanes have been validated as saturated bioisosteres of ortho-substituted benzenes. nih.govrsc.orgsemanticscholar.orgrsc.org An efficient and modular approach to these structures involves a photochemical [2+2] cycloaddition. chemrxiv.orgrsc.org This strategy allows for the ready derivatization of the resulting system through numerous transformations. chemrxiv.orgresearchgate.net
A practical, multi-gram scale synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes has been developed, starting from readily available materials like acetophenone. nih.gov The synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones, which are key intermediates for accessing 1,2-disubstituted systems, has been achieved through methods like sequential SmI2-mediated pinacol coupling and acid-catalyzed pinacol rearrangement. nih.govacs.org
Transformations Involving Bridgehead Carbon-Boron Pinacol Bonds
The introduction of a boronic ester, specifically a pinacol boronate (Bpin), at the bridgehead position of the bicyclo[2.1.1]hexane scaffold opens up a vast array of synthetic possibilities. escholarship.orgresearchgate.net Iridium-catalyzed borylation of the bridgehead tertiary C-H bond is a highly selective method for installing this functional group. escholarship.orgresearchgate.net
These bridgehead boronic esters are versatile intermediates that can be transformed into various other functional groups. escholarship.org This allows for the late-stage functionalization and diversification of the bicyclo[2.1.1]hexane core. escholarship.org The chemoselectivity of these boronates allows for programmable functionalization, where the bridgehead C-Bpin can be selectively activated and derivatized while leaving other positions intact for subsequent modifications. nsf.govnih.gov
Scaffold Hopping and Analog Production
The bicyclo[2.1.1]hexane scaffold serves as a valuable tool for scaffold hopping, a strategy used in drug discovery to replace a core molecular structure with a bioisosteric equivalent to improve properties or explore new intellectual property space. nih.govsemanticscholar.org
Preparation of Saturated Analogues of Pharmaceutically Relevant Compounds
A significant application of the 1-phenylbicyclo[2.1.1]hexane motif and its derivatives is the creation of saturated analogues of known pharmaceutically active compounds. nih.govsemanticscholar.orgnih.gov By replacing an ortho-substituted benzene (B151609) ring with a 1,2-disubstituted bicyclo[2.1.1]hexane core, researchers have successfully generated patent-free analogues of several agrochemicals and drug candidates. nih.govsemanticscholar.org
Examples include the synthesis of saturated analogues of:
Boscalid (B143098), Bixafen, and Fluxapyroxad (B1673505): These fungicides have been modified by incorporating the 1,2-disubstituted bicyclo[2.1.1]hexane scaffold, resulting in saturated analogues with high antifungal activity. nih.govrsc.orgsemanticscholar.orgrsc.org
Conivaptan and Lomitapide: Saturated analogues of these drugs have also been prepared. nih.govsemanticscholar.org
Nitazoxanide: An sp³-rich analogue of this antiparasitic and antiviral agent has been synthesized from a 1-substituted bicyclo[2.1.1]hexan-2-one intermediate. nih.govacs.org
These examples underscore the utility of the bicyclo[2.1.1]hexane scaffold in generating novel, three-dimensional chemical entities with potentially improved biological profiles. researchgate.netnih.govnih.gov
Synthesis of sp³-Rich Analogues of Bioactive Molecules (e.g., Nitazoxanide, Vortioxetine)
The bicyclo[2.1.1]hexane core is an effective scaffold for generating sp³-rich analogues of known bioactive molecules, a strategy often employed to improve physicochemical properties and explore new intellectual property space. The derivatization of bicyclo[2.1.1]hexan-5-one intermediates is central to this approach.
Researchers have successfully synthesized an sp³-rich analogue of Nitazoxanide , an antiparasitic and antiviral agent. researchgate.net This was achieved through a multi-step synthesis starting from cyclobutanedione derivatives to form 1-substituted bicyclo[2.1.1]hexan-5-ones. researchgate.net These ketones serve as versatile intermediates for further elaboration into complex drug analogues. researchgate.net
Similarly, a saturated variant of Vortioxetine (B1682262) , a medication used to treat major depressive disorder, was prepared. The synthesis hinged on the development of an improved procedure for an intramolecular ketene (B1206846) [2+2] cycloaddition to create a 1-heteroatom-substituted bicyclo[2.1.1]hexan-5-one. researchgate.net The use of the Mukaiyama reagent (2-chloro-N-methyl-pyridinium iodide) was crucial for efficiently generating the necessary α-heteroatom substituted homoallyl ketene intermediate, which then underwent cycloaddition to form the bicyclic ketone core of the vortioxetine analogue. researchgate.net
Table 1: Synthesis of Bioactive Analogues from Bicyclo[2.1.1]hexan-5-one Intermediates
| Target Analogue | Key Intermediate | Synthetic Strategy | Significance |
| Nitazoxanide Analogue | 1-Substituted bicyclo[2.1.1]hexan-5-one | SmI₂-mediated transannular pinacol coupling followed by acid-catalyzed pinacol rearrangement. researchgate.net | Demonstrates the utility of bicyclic ketones in accessing sp³-rich versions of known drugs. researchgate.net |
| Vortioxetine Analogue | 1-Heteroatom-substituted bicyclo[2.1.1]hexan-5-one | Intramolecular ketene [2+2] cycloaddition using the Mukaiyama reagent. researchgate.net | Highlights a method for incorporating heteroatoms at the bridgehead position for scaffold hopping. researchgate.net |
Incorporation of Heteroatoms into the Bicyclic System
Introducing heteroatoms into the bicyclo[2.1.1]hexane skeleton creates novel scaffolds such as oxabicyclo[2.1.1]hexanes and aminobicyclo[2.1.1]hexenes. These modifications can significantly alter the molecule's properties, including polarity, solubility, and potential for hydrogen bonding, making them valuable for drug discovery.
The synthesis of 2-oxabicyclo[2.1.1]hexanes (oxa-BCHs) has been achieved through several innovative methods, establishing them as saturated bioisosteres of ortho- and meta-substituted phenyl rings. nih.govnih.gov These scaffolds are of particular interest as the ether oxygen can serve as an additional binding site in biological receptors. nih.gov
One prominent method is a photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and aldehydes. rsc.org This reaction, enhanced by a cobalt co-catalyst under visible light, proceeds through the oxidation of the BCB to a radical cation intermediate, which then undergoes nucleophilic addition to the aldehyde. rsc.org This strategy is noted for its broad functional group tolerance and its ability to construct complex molecular architectures efficiently. rsc.org
Another successful approach involves an intramolecular photochemical [2+2] cycloaddition. nih.gov In this method, a diene precursor is irradiated in the presence of a triplet sensitizer (B1316253) like Benzophenone , leading to the smooth formation of the desired oxa-BCH core. nih.gov
A third general and practical route utilizes an iodocyclization reaction to generate oxa-BCHs with multiple exit vectors for further derivatization. nih.govresearchgate.net This method has been successfully applied to incorporate the oxa-BCH core into the structures of several drugs and agrochemicals. nih.gov
Crystallographic analysis confirms that the geometric properties of 2-oxabicyclo[2.1.1]hexanes are very similar to those of ortho-substituted phenyl rings. nih.gov The replacement of a phenyl ring with this scaffold has been shown to improve water solubility and reduce lipophilicity while retaining biological activity in agrochemicals like Fluxapyroxad and Boscalid . nih.gov
Table 2: Comparison of Synthetic Methods for 2-Oxabicyclo[2.1.1]hexanes
| Synthetic Method | Key Reactants | Conditions | Key Features |
| Photocatalytic [2π + 2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Aldehydes | Visible light, Cobalt catalyst. rsc.org | Broad functional group tolerance; efficient construction of complex molecules. rsc.org |
| Intramolecular [2+2] Cycloaddition | Diene precursors | UV irradiation (368 nm), Benzophenone (sensitizer), Acetonitrile. nih.gov | Smooth formation of the bicyclic core; optimized with triplet sensitizers. nih.gov |
| Iodocyclization | Olefinic precursors | Iodine-mediated alkoxyiodination. researchgate.net | Provides multiple exit vectors for derivatization; practical for building block synthesis. nih.govresearchgate.net |
The synthesis of 2-amino-bicyclo[2.1.1]hexenes introduces both a nitrogen atom and a strained, functionalizable double bond into the bicyclic system. These structures can act as bioisosteres for anilines, which are prevalent in medicinal chemistry. rsc.org
A primary synthetic route is the Lewis acid-catalyzed (3+2) annulation of bicyclo[1.1.0]butanes (BCBs) with ynamides. rsc.orgresearchgate.net Using catalysts like Scandium(III) triflate (Sc(OTf)₃), this reaction proceeds under mild conditions to yield a diverse array of polysubstituted 2-amino-bicyclo[2.1.1]hexenes. rsc.orgresearchgate.net The proposed mechanism involves the nucleophilic addition of the ynamide to the BCB, forming a keteniminium intermediate that undergoes intramolecular annulation. rsc.org A similar Lewis acid-catalyzed (3+2) cycloaddition has also been developed using enamides as the coupling partner. nih.gov
The resulting 2-amino-bicyclo[2.1.1]hexene products are synthetically valuable. The strained alkene is amenable to further transformations, while the amino group provides a handle for additional functionalization, opening a straightforward path to novel, multi-substituted bicyclic scaffolds for drug development. rsc.org The reaction tolerates a wide range of substituents on both the BCB and the ynamide/enamide components. rsc.orgnih.gov
Table 3: Synthesis of Substituted 2-Amino-Bicyclo[2.1.1]hexenes
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Features |
| Keto-Bicyclo[1.1.0]butanes (Keto-BCBs) | Ynamides | Sc(OTf)₃ | Polysubstituted 2-amino-bicyclo[2.1.1]hexenes. rsc.org | One-pot process; proceeds under mild conditions; wide substrate scope. rsc.orgresearchgate.net |
| Bicyclo[1.1.0]butanes (BCBs) | Enamides | Lewis Acids | 2-amino-bicyclo[2.1.1]hexanes. nih.gov | Mild and scalable approach; provides access to aniline (B41778) bioisosteres. nih.gov |
Future Directions and Advanced Research Perspectives for 1 Phenylbicyclo 2.1.1 Hexan 5 One
Development of Novel Highly Stereoselective Synthetic Methodologies
The synthesis of bicyclo[2.1.1]hexane systems has evolved significantly, yet the development of highly stereoselective methods remains a key objective. Future research will likely concentrate on asymmetric catalytic strategies to control the absolute configuration of the bicyclic core, which is crucial as different enantiomers can exhibit vastly different biological activities. chemrxiv.orgnih.gov
Promising avenues include:
Enantioselective Photocatalysis: Building on recent successes in visible-light-mediated photocatalytic [2+2] cycloadditions of 1,5-dienes, the next step involves the use of chiral catalysts. chemrxiv.orgnih.govrsc.orgnih.gov Lewis acid-catalyzed photocycloadditions have already shown success in producing enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes, a strategy that could be adapted for ketones like 1-phenylbicyclo[2.1.1]hexan-5-one. nih.govchemrxiv.orgresearchgate.net The development of dual catalyst systems, perhaps combining a photosensitizer with a chiral Brønsted acid or Lewis acid, could provide a powerful tool for inducing high levels of enantioselectivity.
Substrate-Controlled Diastereoselectivity: For the synthesis of polysubstituted derivatives of this compound, methods that allow for high diastereoselectivity are essential. Intramolecular cycloadditions of elaborately designed diene precursors, where existing stereocenters direct the formation of new ones, will be a valuable approach.
Strain-Release Reactions: Asymmetric catalysis of strain-release cycloadditions, for instance, using chiral ligands in metal-catalyzed reactions of bicyclo[1.1.0]butanes with appropriate alkenes, could provide enantiomerically enriched bicyclo[2.1.1]hexane products. chemrxiv.orgmanchester.ac.uk The development of catalytic systems that can control the stereochemical outcome of these complex transformations is a significant but rewarding challenge.
In-Depth Exploration of New Reaction Pathways and Fine Mechanistic Insights
The inherent ring strain of the bicyclo[2.1.1]hexane skeleton in this compound dictates its reactivity, opening doors to transformations not accessible to more conventional carbocycles. A deeper understanding of its reaction mechanisms will unlock new synthetic possibilities.
Key areas of future investigation include:
Catalyst-Controlled Divergent Synthesis: Recent work has shown that the choice of catalyst can divert the reaction of bicyclo[1.1.0]butane amides with azadienes to selectively form either bicyclo[2.1.1]hexanes or cyclobutenes. acs.orgpharmablock.com Applying this concept to precursors of this compound could enable switchable reaction pathways, dramatically increasing synthetic efficiency and molecular diversity from a common starting material. Mechanistic studies, including detailed DFT calculations, will be crucial to understand and predict how different catalysts, such as Cu(I) versus Au(I), stabilize unique intermediates and transition states to control the reaction outcome. acs.org
Rearrangement Reactions: Acid-catalyzed pinacol-type rearrangements have been used to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones from vicinal diols. nih.govchemistryviews.org A systematic study of such rearrangements starting from derivatives of this compound could lead to novel skeletal structures. For instance, selective reduction of the ketone followed by rearrangement could provide access to different substitution patterns on the bicyclic core.
Radical-Relay Mechanisms: The use of SmI₂-catalyzed radical-relay insertions of alkenes into bicyclo[1.1.0]butyl ketones has emerged as a powerful method for constructing the bicyclo[2.1.1]hexane scaffold. manchester.ac.uk Probing the mechanism of these reactions through a combination of experimental techniques and computational modeling will allow for the rational design of new transformations. chemrxiv.orgmanchester.ac.uk Understanding the radical intermediates involved could enable the development of novel C-C and C-heteroatom bond-forming reactions at various positions of the this compound system.
Application of Advanced Computational Approaches for Precise Structure-Reactivity Relationship Prediction
Computational chemistry is an increasingly indispensable tool for modern chemical research. For a structurally unique molecule like this compound, computational approaches can provide predictive insights that would be time-consuming and costly to obtain experimentally.
Future computational work will likely focus on:
Predicting Reaction Selectivity: Advanced computational methods can be used to predict the facial selectivity of nucleophilic additions to the carbonyl group of this compound and its derivatives. acs.org By quantifying steric and electronic factors for the approaching nucleophile, researchers can predict the stereochemical outcome of reductions or additions of organometallic reagents. acs.org This predictive power can guide the choice of reagents and reaction conditions to achieve a desired stereoisomer.
Mechanism Elucidation: Density Functional Theory (DFT) calculations are invaluable for mapping the potential energy surfaces of complex reaction pathways, such as photocatalytic cycloadditions or catalyst-controlled divergent syntheses. acs.orgresearchgate.net These studies can identify key transition states and intermediates, rationalize observed selectivities, and even predict new, undiscovered reaction pathways. researchgate.netacs.org For example, DFT can help elucidate the radical-polar crossover mechanisms proposed in some bicyclo[2.1.1]hexane syntheses. researchgate.net
Structure-Activity Relationship (SAR) Modeling: In the context of medicinal chemistry, computational tools can predict how modifications to the this compound scaffold will affect its properties as a bioisostere. By calculating parameters such as molecular shape, electrostatic potential, and vector orientations of substituents, researchers can design new derivatives that more effectively mimic the geometry of ortho- or meta-substituted benzene (B151609) rings while offering improved physicochemical properties. rsc.orgchemrxiv.orgresearchgate.net
Expansion of the Bicyclo[2.1.1]hexane Chemical Space for Targeted Academic Applications
The unique three-dimensional structure of the bicyclo[2.1.1]hexane core makes it an attractive building block for applications beyond being a simple phenyl ring bioisostere. pharmablock.comrsc.orgchem-space.com Future research will aim to expand the chemical space around this scaffold to create molecules with tailored functions for academic research.
Key directions for expansion include:
Development of Polysubstituted Analogues: While 1,5-disubstituted bicyclo[2.1.1]hexanes are known as ortho-phenyl bioisosteres, methods are now emerging to create more complex substitution patterns. rsc.orgnih.govrsc.org Photocatalytic cycloadditions are providing access to bicyclo[2.1.1]hexanes with substituents at the bridge positions, creating scaffolds that can act as bioisosteres for trisubstituted benzenes or that present substituent vectors in geometries inaccessible to planar aromatic systems. rsc.orgresearchgate.netnih.gov Applying these methods to precursors related to this compound will generate a library of novel probes for chemical biology and materials science.
Synthesis of Heterocyclic Analogues: The replacement of one of the methylene (B1212753) bridges in the bicyclo[2.1.1]hexane core with a heteroatom, such as oxygen (to form 2-oxabicyclo[2.1.1]hexanes), has been shown to dramatically improve properties like water solubility while retaining biological activity. chemrxiv.orgresearchgate.netrsc.org Developing synthetic routes to heteroatom-containing analogues of this compound is a promising strategy for fine-tuning physicochemical properties. nih.gov
Creation of Novel Molecular Architectures: The rigid bicyclo[2.1.1]hexane framework can serve as a core for the construction of more complex, architecturally interesting molecules. rsc.orgnih.gov For example, it can be incorporated into larger polycyclic systems or used as a rigid linker to control the spatial arrangement of functional groups in supramolecular chemistry or for the development of new ligands for catalysis. acs.orgnih.govresearchgate.net The ketone functionality in this compound provides a versatile handle for such elaborations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
